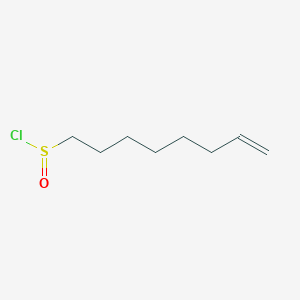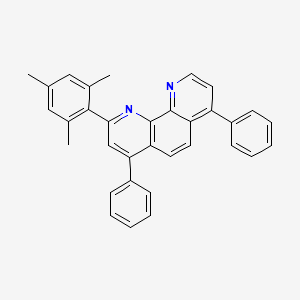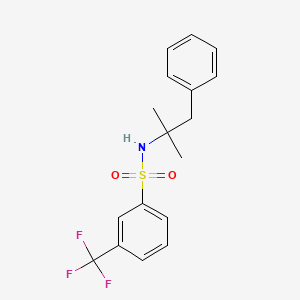
Oct-7-ene-1-sulfinyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oct-7-ene-1-sulfinyl chloride is an organosulfur compound with the molecular formula C8H15ClOS. This compound contains a sulfinyl chloride functional group attached to an octene backbone. It is a versatile intermediate used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oct-7-ene-1-sulfinyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents. This combination facilitates the direct oxidative conversion of thiol derivatives to the corresponding sulfinyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the oxidation of thiols to sulfinyl chlorides .
Industrial Production Methods
In industrial settings, the production of sulfinyl chlorides often involves large-scale oxidation processes using efficient and cost-effective reagents. The use of zirconium tetrachloride (ZrCl4) in combination with hydrogen peroxide has been reported to yield high-purity sulfinyl chlorides under mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Oct-7-ene-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfinyl chloride group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines (e.g., methylamine) or alcohols (e.g., methanol) can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl chlorides.
Reduction: Thiol derivatives.
Substitution: Sulfinamides or sulfinyl esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Oct-7-ene-1-sulfinyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of sulfur-containing biomolecules and their interactions.
Medicine: Sulfinyl chlorides are explored for their potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Mécanisme D'action
The mechanism of action of oct-7-ene-1-sulfinyl chloride involves its reactivity as an electrophile. The sulfinyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Oct-7-ene-1-sulfinyl chloride can be compared with other similar compounds, such as:
Sulfenamides: These compounds contain a sulfur-nitrogen bond and are used in pharmaceuticals and agrochemicals.
Sulfinamides: These compounds also contain a sulfur-nitrogen bond but differ in their oxidation state compared to sulfenamides.
Sulfonamides: These compounds contain a sulfonyl group attached to an amine and are widely used in medicinal chemistry.
This compound is unique due to its specific functional group and reactivity, making it a valuable intermediate in various chemical processes.
Propriétés
Numéro CAS |
923279-57-6 |
|---|---|
Formule moléculaire |
C8H15ClOS |
Poids moléculaire |
194.72 g/mol |
Nom IUPAC |
oct-7-ene-1-sulfinyl chloride |
InChI |
InChI=1S/C8H15ClOS/c1-2-3-4-5-6-7-8-11(9)10/h2H,1,3-8H2 |
Clé InChI |
VMMSMMMLZDGJOS-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCS(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)
![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)



![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)

![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)



![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
